molecular formula C6H10O3 B11775290 (2S,5S)-5-Methyltetrahydrofuran-2-carboxylic acid

(2S,5S)-5-Methyltetrahydrofuran-2-carboxylic acid

Cat. No.: B11775290
M. Wt: 130.14 g/mol
InChI Key: NWEBMMMSMHXMLR-WHFBIAKZSA-N
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Description

(2S,5S)-5-Methyltetrahydrofuran-2-carboxylic acid is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound is characterized by its tetrahydrofuran ring, which is a five-membered ring containing four carbon atoms and one oxygen atom. The presence of two chiral centers at positions 2 and 5 gives rise to its specific stereochemistry, denoted as (2S,5S).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5S)-5-Methyltetrahydrofuran-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the catalytic resolution of racemic mixtures using lipase enzymes. This method is efficient and provides high enantioselectivity . Another approach involves the use of chiral auxiliaries to induce the desired stereochemistry during the synthesis .

Industrial Production Methods

Industrial production of this compound often employs large-scale catalytic processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as flow microreactors for continuous synthesis . The use of biocatalysts in industrial settings is also gaining popularity due to their environmental benefits and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

(2S,5S)-5-Methyltetrahydrofuran-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

(2S,5S)-5-Methyltetrahydrofuran-2-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (2S,5S)-5-Methyltetrahydrofuran-2-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it can act as a substrate or inhibitor for enzymes involved in metabolic pathways. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    (2S,5R)-5-Methyltetrahydrofuran-2-carboxylic acid: Differing only in the stereochemistry at position 5.

    (2R,5S)-5-Methyltetrahydrofuran-2-carboxylic acid: Differing in the stereochemistry at position 2.

    (2R,5R)-5-Methyltetrahydrofuran-2-carboxylic acid: Differing in the stereochemistry at both positions 2 and 5

Uniqueness

The unique stereochemistry of (2S,5S)-5-Methyltetrahydrofuran-2-carboxylic acid imparts specific chemical and biological properties that distinguish it from its diastereomers and enantiomers. These properties include differences in reactivity, binding affinity, and biological activity .

Properties

Molecular Formula

C6H10O3

Molecular Weight

130.14 g/mol

IUPAC Name

(2S,5S)-5-methyloxolane-2-carboxylic acid

InChI

InChI=1S/C6H10O3/c1-4-2-3-5(9-4)6(7)8/h4-5H,2-3H2,1H3,(H,7,8)/t4-,5-/m0/s1

InChI Key

NWEBMMMSMHXMLR-WHFBIAKZSA-N

Isomeric SMILES

C[C@H]1CC[C@H](O1)C(=O)O

Canonical SMILES

CC1CCC(O1)C(=O)O

Origin of Product

United States

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